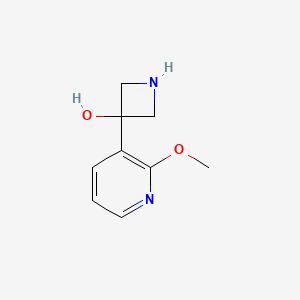
3-(2-Methoxypyridin-3-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypyridin-3-yl)azetidin-3-ol is an organic compound with the molecular formula C9H12N2O2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with azetidin-3-ol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypyridin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methoxypyridin-3-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxypyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxypyridin-3-yl)amino-3-methylbutan-1-ol
- 3-(3-Methoxypyridin-2-yl)amino-3-methylbutan-1-ol
Uniqueness
3-(2-Methoxypyridin-3-yl)azetidin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its azetidine ring and methoxypyridine moiety make it a versatile compound for various applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(2-methoxypyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-7(3-2-4-11-8)9(12)5-10-6-9/h2-4,10,12H,5-6H2,1H3 |
Clave InChI |
FIUFFYNHLGJBKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


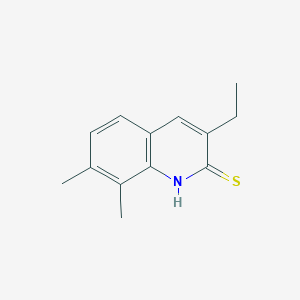
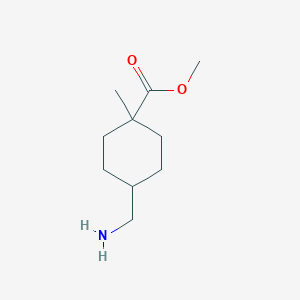
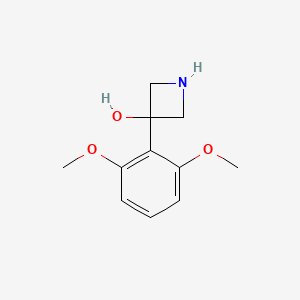
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
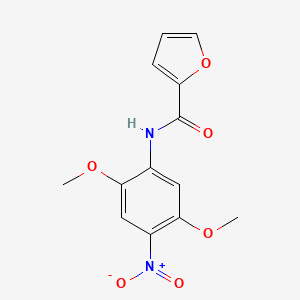

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)

![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)


